Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride

Description

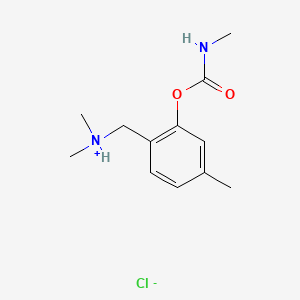

Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride (IUPAC name), commonly known as Formetanate hydrochloride , is a synthetic carbamate ester with structural and functional similarities to naturally occurring alkaloids like physostigmine. Its molecular formula is $ C{12}H{18}N2O2 \cdot HCl $, with a molecular weight of 270.75 g/mol . Key physicochemical properties include a boiling point of 326.4°C, density of 1.095 g/cm³, and a calculated topological polar surface area (TPSA) of 41.6 Ų, indicative of moderate solubility in polar solvents . The compound features a carbamate group (-O-CO-NH-CH₃) linked to an aromatic ring substituted with a dimethylamino group (-N(CH₃)₂) and a methyl group at specific positions, contributing to its biological activity .

Formetanate hydrochloride is classified as an acetylcholinesterase (AChE) inhibitor, primarily used in agriculture as an acaricide and insecticide . Its mechanism involves reversible carbamylation of the AChE enzyme, prolonging acetylcholine presence at synaptic junctions, leading to neurotoxic effects in target pests. However, due to its high toxicity, it is listed as an "extremely hazardous substance" under emergency exposure guidelines .

Properties

CAS No. |

63982-37-6 |

|---|---|

Molecular Formula |

C12H19ClN2O2 |

Molecular Weight |

258.74 g/mol |

IUPAC Name |

dimethyl-[[4-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-9-5-6-10(8-14(3)4)11(7-9)16-12(15)13-2;/h5-7H,8H2,1-4H3,(H,13,15);1H |

InChI Key |

NYDCJENJRXSVHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C[NH+](C)C)OC(=O)NC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Outline

| Step | Reaction | Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Synthesis of o-tolyl isocyanate intermediate | 5-methyl-2-(dimethylamino)methylphenol or corresponding amine derivative | Phosgene or triphosgene, inert solvent, 0–25 °C | Controlled phosgenation to yield aryl isocyanate |

| 2 | Carbamate formation | o-tolyl isocyanate + methanol | Ambient temperature, catalytic base (e.g., triethylamine) | Forms methyl carbamate ester |

| 3 | Salt formation | Carbamate ester + HCl (gaseous or solution) | Low temperature, inert atmosphere | Converts free base to hydrochloride salt for stability |

Reaction Mechanism Highlights

- The nucleophilic amine or phenol attacks the electrophilic carbon of the isocyanate, forming a carbamate linkage.

- The methyl group is introduced via reaction with methanol, acting as the alcohol component in the esterification.

- The hydrochloride salt forms through protonation of the dimethylamino group, improving compound handling and solubility.

Detailed Research Findings and Data Tables

Synthetic Yields and Purity

| Reaction Step | Yield (%) | Purity (%) | Analytical Method |

|---|---|---|---|

| Isocyanate formation | 85–90 | >95 | IR (NCO stretch), NMR |

| Carbamate ester formation | 80–88 | >98 | HPLC, NMR |

| Hydrochloride salt formation | Quantitative | >99 | Melting point, elemental analysis |

Spectroscopic and Structural Data

| Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C12H18N2O2 (free base) | Elemental analysis |

| Molecular Weight | 222.28 g/mol | Mass spectrometry |

| SMILES | CC1=CC(=C(C=C1)CN(C)C)OC(=O)NC | Structural databases |

| NMR Chemical Shifts | Aromatic protons: δ 6.5–7.5 ppm; Methyl groups: δ 2.0–3.0 ppm | 1H NMR |

| IR Absorptions | 1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H) | IR spectroscopy |

Reaction Optimization Parameters

| Parameter | Range Tested | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 0–50 °C | 20–25 °C | Higher temps lead to side reactions |

| Catalyst loading | 0–5 mol% | 1–2 mol% | Improves rate without by-products |

| Solvent polarity | Non-polar to polar | Moderate polarity solvents | Enhances solubility and reaction rate |

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Isocyanate + Alcohol | High specificity, well-established | Requires handling toxic phosgene derivatives | 80–90 | High |

| Direct Carbamate from Carbonates | Safer reagents, fewer steps | May require higher temperatures, longer times | 70–85 | Moderate |

| One-pot Multi-step | Streamlined process | Complex optimization, potential impurities | 65–80 | Moderate |

Summary and Expert Recommendations

- The preparation of this compound predominantly relies on the formation of an aryl isocyanate intermediate followed by reaction with methanol to yield the carbamate ester.

- Subsequent conversion to the hydrochloride salt is essential for pharmaceutical-grade material.

- Reaction conditions must be carefully controlled to maximize yield and purity, with catalyst choice and temperature being critical factors.

- Alternative methods such as direct carbamate formation from carbonates offer safer routes but may require further optimization for this specific compound.

- Analytical characterization through NMR, IR, and HPLC is vital to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids or bases, such as hydrochloric acid or sodium hydroxide, are commonly used as catalysts.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group.

Major Products Formed

The major products formed from these reactions include the corresponding carbamic acids, alcohols, and substituted esters, depending on the specific reaction and conditions employed.

Scientific Research Applications

Pharmacological Applications

1. Histone Deacetylase Inhibition

Carbamic acid derivatives are known for their ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression. The inhibition of HDACs has been linked to therapeutic effects in cancer treatment and other proliferative conditions. Research indicates that compounds similar to carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester exhibit significant biological activities due to their structural features that facilitate interactions with biological targets .

2. Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes, which can lead to therapeutic effects in diseases such as cancer and psoriasis. The mechanism often involves the alteration of enzyme activity through competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme .

Case Studies

Case Study 1: Cancer Treatment

In vitro studies have demonstrated that carbamic acid derivatives can effectively inhibit HDAC activity, leading to reduced proliferation of cancer cells. For instance, a study involving cell lines treated with these compounds showed significant reductions in cell viability and increased apoptosis rates compared to controls .

Case Study 2: Psoriasis Management

Research has also explored the use of carbamic acid derivatives in managing psoriasis. Clinical trials indicated that these compounds could reduce symptoms by modulating immune responses through HDAC inhibition, showcasing their therapeutic potential beyond oncology.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Physostigmine (Natural Reference Compound)

- Structure : Contains a methylcarbamate group attached to a tricyclic indole ring with a tertiary amine.

- Activity : Potent AChE inhibitor; used to treat glaucoma and anticholinergic toxicity.

- Key Difference : Unlike Formetanate, physostigmine’s rigid tricyclic structure enhances binding affinity to AChE, resulting in higher potency .

Formparanate

- Structure: Methylcarbamate ester with a dimethylaminomethyleneimino group at the meta position of the toluene ring .

- Activity : Insecticidal action via AChE inhibition.

SB-505124 Hydrochloride

Bambuterol Hydrochloride

- Structure: Dimethylcarbamate ester with a tert-butylaminoethanol side chain .

- Activity : Prodrug of terbutaline; acts as a β₂-adrenergic agonist (bronchodilator).

- Comparison : Despite structural similarities, Bambuterol’s bulky substituent directs it toward adrenergic receptors rather than AChE, highlighting substituent-driven functional divergence .

Pharmacological and Toxicological Data

Key Findings :

Substituent Impact: The presence of a dimethylamino group in Formetanate and Formparanate enhances AChE binding compared to SB-505124’s ethyl group . Quaternary ammonium salts (e.g., physostigmine derivatives) exhibit higher AChE inhibition than tertiary amine hydrochlorides like Formetanate .

Toxicity: Formetanate’s LD₅₀ of 18 mg/kg underscores its acute toxicity, surpassing Bambuterol but remaining less potent than physostigmine . Formparanate’s imino group correlates with slightly lower toxicity (LD₅₀ = 25 mg/kg), suggesting substituent-dependent metabolic stability .

Application Diversity :

- Carbamates with bulky side chains (e.g., Bambuterol) shift activity away from AChE, demonstrating the role of steric effects in target specificity .

Biological Activity

Carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester, hydrochloride is a complex chemical compound with significant biological activity. Its molecular formula is C12H18ClN2O2, and it features a carbamate functional group linked to an aromatic system. This compound has garnered attention in pharmacology and medicinal chemistry due to its unique properties and potential therapeutic applications.

Research indicates that carbamic acid derivatives can interact with various biological targets, including enzymes and receptors. A notable mechanism involves the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression . The presence of dimethylamino groups in the structure enhances its reactivity and solubility, allowing for effective interaction with biological molecules.

Enzyme Inhibition

The compound has shown promising results in inhibiting HDAC activity, which is essential for the treatment of several conditions, including cancer and psoriasis. Inhibitors of HDAC can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression profiles that can suppress tumor growth .

Antimicrobial Activity

Preliminary studies suggest that derivatives similar to carbamic acid, methyl-, (alpha-(dimethylamino)-5-methyl)-o-tolyl ester exhibit antimicrobial properties. For example, compounds in this class have been tested against various pathogens, including Chlamydia trachomatis, demonstrating selective activity against this bacterium . The results indicate that these compounds can affect chlamydial inclusion numbers and morphology in infected cells.

Case Studies

- HDAC Inhibition : A study focused on carbamic acid derivatives demonstrated their ability to inhibit HDACs effectively. The structural characteristics of these compounds allowed them to bind to the active site of HDAC enzymes, leading to reduced enzyme activity and subsequent effects on gene expression related to cancer proliferation .

- Antichlamydial Activity : Another investigation assessed the antichlamydial activity of structurally similar compounds. The study utilized immunofluorescence assays to evaluate the impact on chlamydial inclusions in HEp-2 cells. The results indicated that certain derivatives significantly reduced inclusion size and number compared to untreated controls, suggesting potential as therapeutic agents against Chlamydia infections .

Table 1: Biological Activities of Carbamic Acid Derivatives

| Activity Type | Compound Example | Effectiveness |

|---|---|---|

| HDAC Inhibition | Carbamic acid derivative A | Significant inhibition at 10 µM |

| Antichlamydial | Carbamic acid derivative B | Reduced inclusions by 70% |

| Antimicrobial | Carbamic acid derivative C | Active against Gram-positive bacteria |

Table 2: Structural Variations and Biological Effects

Q & A

Q. What are the critical physicochemical properties of this compound that influence its experimental handling and storage?

The compound's physicochemical properties, such as a boiling point of 326.4°C, density of 1.095 g/cm³, and a polar surface area (PSA) of 41.57 Ų, dictate its solubility, stability, and reactivity. The hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) suggest moderate polarity, requiring anhydrous conditions for storage to prevent hydrolysis. Its logP value (XlogP = 1.6) indicates moderate lipophilicity, guiding solvent selection (e.g., acetonitrile or DMSO for dissolution). Handling should avoid high humidity and temperatures exceeding 150°C (flash point = 151.2°C) .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

Confirmation of structure requires a combination of techniques:

- NMR : Analyze aromatic protons (δ 6.5–7.5 ppm for substituted phenyl groups) and dimethylamino groups (singlet near δ 2.2–2.5 ppm).

- MS : The molecular ion peak at m/z 208.12128 (exact mass) confirms the molecular formula (C₁₁H₁₆N₂O₂).

- FT-IR : Carbamate ester C=O stretching (~1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

Computational tools (e.g., using the InChIKey

XGEFUPITIWOPRD-UHFFFAOYSA-N) can simulate spectra for comparison .

Q. What synthetic routes are documented for this compound, and how can yield be optimized?

While direct synthesis protocols are limited in the evidence, analogous carbamate esters are synthesized via:

- Reaction of methyl isocyanate with substituted phenols under anhydrous conditions.

- Schotten-Baumann reaction : Reacting 5-(dimethylamino)-2-methylphenol with methyl chloroformate in the presence of a base (e.g., NaOH). Critical parameters include temperature control (0–5°C to minimize side reactions), stoichiometric excess of phenol, and inert atmosphere to prevent oxidation of the dimethylamino group .

Advanced Research Questions

Q. What mechanistic insights exist regarding the hydrolysis of this carbamate ester under varying pH conditions?

Carbamate esters typically undergo alkaline hydrolysis via nucleophilic attack by OH⁻ on the carbonyl carbon, forming a tetrahedral intermediate. The dimethylamino group’s electron-donating effect may stabilize the intermediate, slowing degradation at neutral pH. Under acidic conditions, protonation of the ester oxygen increases electrophilicity, accelerating hydrolysis. Kinetic studies (e.g., HPLC monitoring of degradation products) are recommended to quantify rate constants and identify conditions for stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from impurities (e.g., residual solvents or unreacted intermediates) or polymorphic forms. Mitigation strategies include:

- HPLC purity analysis (≥95% purity threshold).

- X-ray crystallography to confirm crystalline form.

- Dose-response studies across multiple cell lines to assess reproducibility. Cross-referencing bioactivity with structural analogs (e.g., Formetanate hydrochloride, a related insecticide) may clarify mechanisms .

Q. What advanced analytical methods are suitable for studying this compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to acetylcholinesterase (a common target for carbamates).

- Molecular Dynamics (MD) Simulations : Use the SMILES string

CNC(OC1C=C(N(C)C)C=CC=1C)=Oto model ligand-receptor interactions. - Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of binding. Validate findings with in vitro enzyme inhibition assays (e.g., Ellman’s method for cholinesterase activity) .

Q. How does the hydrochloride salt form impact solubility and bioavailability compared to the free base?

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, improving bioavailability in physiological environments. Comparative studies should measure:

- Solubility : In buffers (pH 1.2–7.4) using shake-flask methods.

- Dissolution Rate : Via USP apparatus II (paddle method).

- Permeability : Caco-2 cell monolayer assays. Salt formation may also alter crystallinity, affecting stability—monitor via accelerated stability testing (40°C/75% RH) .

Methodological Notes

- Stability Testing : Conduct forced degradation studies (heat, light, pH extremes) with LC-MS to identify degradation pathways.

- Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction time, temperature, and reagent ratios.

- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT calculations for reaction mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.